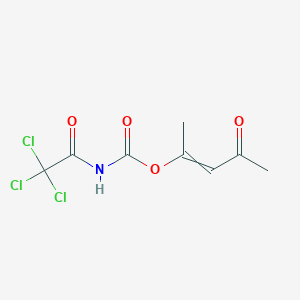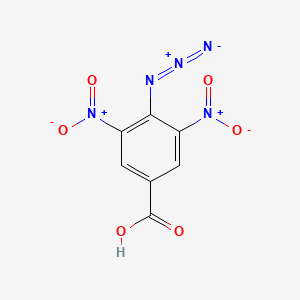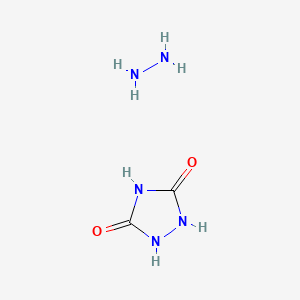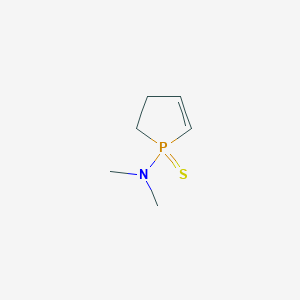![molecular formula C18H24NO3P B14497177 Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester CAS No. 63000-01-1](/img/structure/B14497177.png)
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester is a chemical compound with the molecular formula C11H17O3P. It is also known by other names such as diethyl benzylphosphonate and benzylphosphonic acid diethyl ester . This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide . For example, the reaction of trimethylphosphite with methyl iodide produces dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that uses bromotrimethylsilane followed by methanolysis .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding phosphonic acid.
Substitution: The compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or methanol can be used to hydrolyze the ester to the acid.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.
Major Products Formed
Hydrolysis: The major product is the corresponding phosphonic acid.
Substitution: The products depend on the substituents used in the reaction.
Applications De Recherche Scientifique
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The specific pathways involved depend on the biological context and the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester is unique due to its specific structure and the presence of both phenyl and benzyl groups. This structural feature allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity .
Propriétés
IUPAC Name |
N-benzyl-1-diethoxyphosphoryl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO3P/c1-3-21-23(20,22-4-2)18(17-13-9-6-10-14-17)19-15-16-11-7-5-8-12-16/h5-14,18-19H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCXYUJYYPMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NCC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453204 |
Source


|
| Record name | Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63000-01-1 |
Source


|
| Record name | Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)

![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)




![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

